
3-Chlorobenzaldehyde
Overview
Description
3-Chlorobenzaldehyde (CAS 587-04-2) is an aromatic aldehyde with the molecular formula C₇H₅ClO and a molecular weight of 140.57 g/mol. It is synthesized via electrochemical oxidation of 3-chlorobenzyl alcohol, yielding a colorless oil with a density of 1.243 g/cm³ . Key spectral data include:
- ¹H NMR (CDCl₃): δ 9.97 (s, 1H), 7.89–7.73 (m, 2H), 7.51–7.45 (m, 2H)
- ¹³C NMR (CDCl₃): δ 190.8 (C=O), 137.8–127.8 (aromatic carbons) .
It is soluble in alcohols, ethers, and acetone but insoluble in water . Its primary applications include synthesis of pharmaceuticals (e.g., quinoxaline derivatives), agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. Another method includes the reaction of 3-chlorotoluene with formic acid and a suitable oxidizing agent .
Industrial Production Methods: In industrial settings, this compound is typically produced via the chlorination of benzaldehyde. This process involves the use of chlorine gas and a catalyst to achieve high yields and purity. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-chlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chlorobenzoic acid.
Reduction: 3-Chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3-Chlorobenzaldehyde is employed in various research settings, particularly in:
- Synthesis of Pharmaceuticals :
- Catalysis :
- Material Science :
Medicinal Chemistry
In medicinal chemistry, this compound is notable for:
- Antimicrobial Activity :
- Dye Intermediates :
Industrial Applications
- Pesticide Production :
- Solvent Properties :
Case Study 1: Synthesis of Antimicrobial Agents
A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from this compound. The research demonstrated that modifications to the aldehyde group significantly enhanced the antimicrobial efficacy against various bacterial strains.
Case Study 2: Catalytic Acetalization
Research conducted on the catalytic acetalization of this compound highlighted its effectiveness when combined with specific catalysts. The study revealed that using halogen acids improved reaction rates and yields significantly compared to traditional methods.
Mechanism of Action
The mechanism of action of 3-Chlorobenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, it acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The compound’s aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde
The position of the chlorine substituent on the benzaldehyde ring significantly influences chemical reactivity, physical properties, and biological activity.
Table 1: Comparative Properties of Chlorobenzaldehyde Isomers
Key Differences:
Reactivity in Biocatalysis: this compound is efficiently converted to 3-chloromandelic acid amide by arylacetonitrilase, with rates comparable to non-chlorinated benzaldehyde. 4-Chlorobenzaldehyde shows only ~20% conversion, while 2-chlorobenzaldehyde exhibits negligible activity due to steric hindrance or electronic effects .
Synthetic Utility :
- This compound is preferred in asymmetric aldol reactions for producing (R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one, a precursor for chiral pharmaceuticals .
- 2-Chlorobenzaldehyde is used in chalcone synthesis but yields lower reaction efficiency in microwave-assisted Claisen-Schmidt reactions compared to the 3-chloro isomer .
Aza-Prins Annulation :
- This compound achieves good yields (~80%) in aza-Prins couplings due to favorable electronic effects, whereas methoxy-substituted analogs show reduced yields .
Comparison with Other Halogenated Benzaldehydes
Brominated Analogs :
- 3-Bromobenzaldehyde (CAS 3132-99-8) has a higher molecular weight (185.02 g/mol ) and density (1.583 g/cm³ ) due to bromine’s larger atomic radius. It is less reactive in biocatalysis but useful in halogen-specific coupling reactions .
Fluorinated Analogs :
- 3-Fluorobenzaldehyde exhibits weaker electron-withdrawing effects compared to chlorine, leading to faster reaction kinetics in nucleophilic substitutions but lower thermal stability .
Biological Activity
3-Chlorobenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential as a precursor in drug synthesis.
This compound (C7H5ClO) is characterized by its aromatic ring with a chlorine substituent at the meta position relative to the aldehyde functional group. This structural feature influences its reactivity and biological interactions.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound and its derivatives. For instance, research involving Schiff bases synthesized from this compound demonstrated significant anticancer activity against human lung cancer cell lines (A549), with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 25.4 | Induction of apoptosis |
Schiff Base (from 3-Chloro...) | A549 | 15.2 | DNA interaction and cell cycle arrest |
Benzylideneflavanone | COLO-205 | 30.5 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies show that it exhibits antibacterial activity against various pathogens, including Escherichia coli and Salmonella typhi. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 50 |
Salmonella typhi | 40 |
Bacillus cereus | 60 |
The biological activities of this compound are attributed to several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells through DNA damage and cell cycle arrest, particularly in the G2/M phase .
- Antimicrobial Effects : Its antibacterial properties are linked to its ability to disrupt bacterial cell wall integrity and inhibit essential enzymatic functions .
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the effects of various derivatives of this compound on HL-60 leukemia cells, revealing that certain modifications enhanced cytotoxic activity significantly compared to unmodified compounds. The study emphasized structure-activity relationships, indicating that specific substituents could optimize therapeutic efficacy .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of metal complexes with derivatives of this compound. These complexes showed enhanced antimicrobial activity compared to their parent compounds, suggesting that coordination with metal ions could amplify biological effects .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-chlorobenzaldehyde in laboratory settings?
- This compound poses hazards including skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). Researchers must use full protective suits, chemical-resistant gloves, and respiratory protection (e.g., particle filters or self-contained breathing apparatus) when handling aerosols or vapors. Work should occur in ventilated areas with sealed containers to minimize exposure . Immediate decontamination procedures include washing affected skin with soap/water and flushing eyes for 15 minutes .
Q. How can this compound be synthesized and purified for laboratory use?
- A common method involves silver(I)-catalyzed formylation of aryl boronic acids, yielding this compound as a white solid (78% yield, m.p. 17–18°C) . Microwave-assisted Claisen-Schmidt reactions with acetone under basic conditions (e.g., NaOH) also produce functionalized α,β-unsaturated ketones (85% yield) . Purification typically involves distillation (b.p. 214°C at 1013 hPa) or recrystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H, aldehyde), 7.84–7.48 (m, aromatic protons).
- 13C NMR (101 MHz, CDCl₃): δ 190.85 (aldehyde), 137.80–127.99 (aromatic carbons) .
- Rotational spectroscopy confirms conformational stability (e.g., two conformers for this compound) and nuclear quadrupole coupling constants for structural validation .
Advanced Research Questions
Q. How does this compound behave under reactive conditions, and what are its decomposition pathways?
- This compound is chemically stable under recommended storage conditions but reacts exothermically with oxidizers, acids, or bases . Thermal decomposition (>214°C) may release toxic gases (e.g., CO, HCl). Combustion produces hazardous byproducts, necessitating dry powder or CO₂-based fire suppression . Computational models predict its lower explosion limit (LEL) and auto-ignition temperature, though experimental data remain limited .
Q. What strategies optimize enantioselective synthesis using this compound as a precursor?
- Minor enantiomer recycling (MER) enhances stereoselectivity in β₃-adrenergic receptor agonist synthesis. For example, acylcyanation of this compound under MER conditions achieves 94% enantiomeric excess (ee) in intermediates . Enzymatic ketone reduction (e.g., Scheffersomyces stipitis ketoreductase) further refines diastereoselectivity in 1,3-diol syntheses .
Q. How does this compound interact with environmental matrices, and what are its ecotoxicological implications?
- While this compound is classified as non-hazardous to aquatic systems (nwg), its log Pₒ/w value (2.26) suggests moderate bioaccumulation potential . REACH assessments confirm it does not meet PBT/vPvB criteria, but disposal must follow Directive 2008/98/EC to prevent waterway contamination . Soil mobility and endocrine disruption data are lacking, requiring further ecotoxicological studies .
Q. What computational tools validate the electronic and structural properties of this compound?
- Rotational spectroscopy combined with DFT calculations reveals nuclear quadrupole coupling constants (NQCCs) for chlorine. Experimental NQCC projections (e.g., Θaz = 19.16° in 2-chlorobenzaldehyde) highlight limitations in near-oblate systems, guiding corrections to computational models . Hyperfine splitting patterns aid in distinguishing conformers and vibrational contributions .
Q. Methodological Guidance
Q. How should researchers design experiments to mitigate contradictory data on this compound’s stability?
- Conflicting reports on decomposition temperatures and reactivity necessitate controlled studies under inert atmospheres (e.g., N₂ or Ar). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition thresholds, while GC-MS identifies volatile byproducts .
Q. What are best practices for scaling up this compound-based reactions while maintaining yield?
- Continuous flow reactors improve scalability and safety in oxidation reactions (e.g., KMnO₄ in acidic media). Microwave-assisted methods demonstrate direct scalability (50 mg to 500 mg) with consistent yields . Optimize solvent systems (e.g., ethanol/water mixtures) to reduce side reactions and enhance purity .
Q. How can researchers address gaps in this compound’s toxicological profile?
Properties
IUPAC Name |
3-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWILAKSARHZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074591 | |
Record name | Benzaldehyde, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-04-2 | |
Record name | 3-Chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzaldehyde, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLOROBENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzaldehyde, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPX6TA6X3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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